molecular formula C12H13ClFNO3S B1404894 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride CAS No. 1706435-49-5

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride

Cat. No. B1404894
M. Wt: 305.75 g/mol
InChI Key: HBQLUQSRYYYXMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride consists of a piperidine ring with a carbonyl chloride group and a sulfonyl group attached to the phenyl ring. The fluorine atom is positioned para to the sulfonyl group. Refer to the InChI code for the exact arrangement of atoms in the molecule: 1S/C₁₂H₁₃ClFNO₃S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H₂ .

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

  • Protection of Hydroxyl Groups : This compound has been used in the design and synthesis of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. It was used to protect 4-fluorobenzyl alcohol and was cleaved under mild conditions. The Fsec group was stable under acidic conditions and was utilized in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Antimicrobial Activity

  • Synthesis of Piperidine Derivatives for Antimicrobial Activity : Derivatives of this compound have been synthesized for antimicrobial activity against pathogens of tomato plants. The nature of substitutions on the benzhydryl and sulfonamide rings influenced their antibacterial activities. Some of these derivatives showed potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Biological Activity Against Enzymes

  • Activity Against Butyrylcholinesterase Enzyme : Synthesized O-substituted derivatives of this compound have shown significant activity against butyrylcholinesterase enzyme, an important target in treating diseases like Alzheimer's (Khalid et al., 2013).

Material Science

  • Synthesis of Soluble Fluorinated Polyamides : This compound has been involved in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which are important for advanced material applications like coatings, films, and membranes (Liu et al., 2013).

Synthesis of Other Chemical Compounds

  • Formation of Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : It has been used as a reactant in the synthesis of compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine through a process involving nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003).

Potential Drug Candidates for Type II Diabetes

  • Synthesis of S-substituted Derivatives : S-substituted derivatives of this compound have been synthesized and evaluated for their biological potential as inhibitors of the α-glucosidase enzyme, suggesting their application as new drug candidates for type II diabetes treatment (ur-Rehman et al., 2018).

Future Directions

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQLUQSRYYYXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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